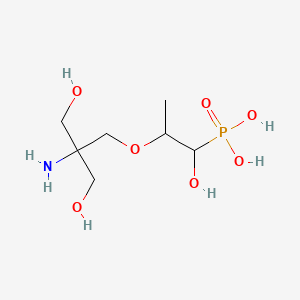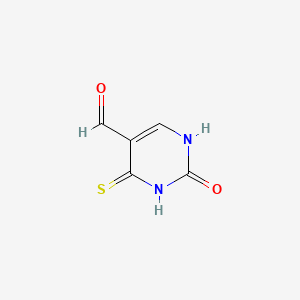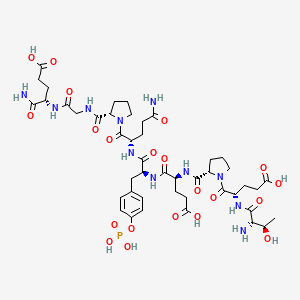
2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers that dissolve well in water and have different behaviors during radical polymerization. These monomers demonstrated adhesive properties, suggesting potential use in adhesive polymer applications (Moszner et al., 2001).
Prishchenko et al. (2008) prepared 2-pyridylethylphosphinates with potential as complexones and antioxidants. These derivatives, containing hydroxymethyl groups and pyridine fragments, are of interest due to their biological activity and potential medical applications (Prishchenko et al., 2008).
Demadis et al. (2009) explored the solution behavior and calcium binding properties of 2-hydroxyethylimino-bis(methylenephosphonate). This study enhances the understanding of how phosphonic acid derivatives interact with calcium, which can be relevant in biomedical and industrial applications (Demadis et al., 2009).
Aminomethylene phosphonic acids were studied by Öz and Akar (2000) for their use in aqueous polymerization of vinyl monomers. The research highlights the role of these compounds in initiating polymerization and influencing the polymer properties (Öz & Akar, 2000).
Duckworth et al. (1991) synthesized 9-[2-(phosphonomethoxy)alkoxy]purines with antiviral properties, suggesting their potential use in developing new antiviral agents (Duckworth et al., 1991).
Holý et al. (2002) focused on the antiviral activity of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, providing insights into their potential application in treating various viral infections (Holý et al., 2002).
Direcciones Futuras
Given that this compound is an impurity in the production of Fosfomycin , future research might focus on methods to reduce its formation or to remove it from the final product. Additionally, studying its properties and potential effects could be of interest, as it might have unexplored biological activity.
Mecanismo De Acción
Biochemical Pathways
According to the search results, this compound is a type of phosphatidyl-L-serine . Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.
Action Environment
One of the search results suggests that the compound’s partition coefficient (log kow) is -346 , which could influence its distribution in the environment and its interactions with biological systems.
Propiedades
IUPAC Name |
[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNAWFQRHDAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)OCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262243-11-7 |
Source


|
| Record name | 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)


